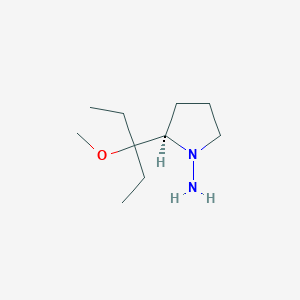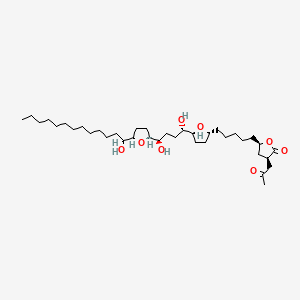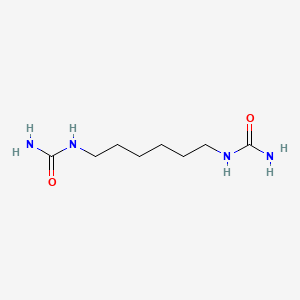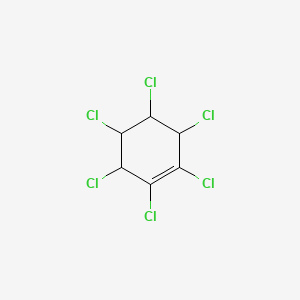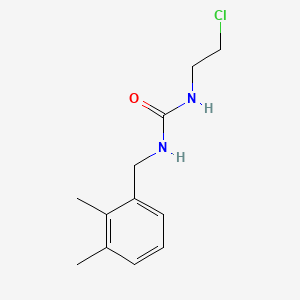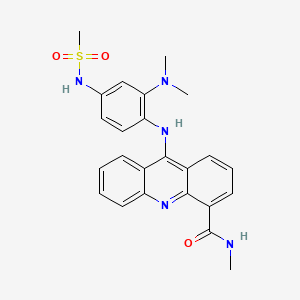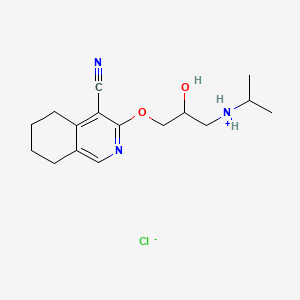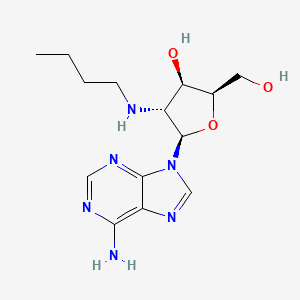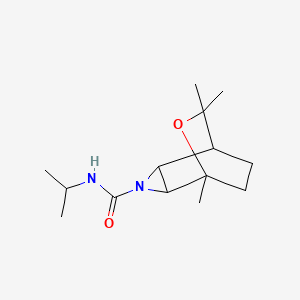
(4-Nitrophenyl) 4-(bromomethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl) 4-(bromomethyl)benzoate: is an organic compound with the molecular formula C14H10BrNO4 It consists of a nitrophenyl group and a bromomethylbenzoate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 4-(bromomethyl)benzoate typically involves the esterification of 4-nitrophenol with 4-(bromomethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromomethyl group in (4-Nitrophenyl) 4-(bromomethyl)benzoate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles like amines, thiols, and alkoxides.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of (4-Aminophenyl) 4-(bromomethyl)benzoate.
Oxidation: Formation of (4-Nitrophenyl) 4-carboxybenzoate.
科学的研究の応用
Chemistry: (4-Nitrophenyl) 4-(bromomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions. The nitrophenyl group can act as a chromophore, allowing researchers to monitor reaction progress using spectrophotometric methods.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other advanced materials.
作用機序
The mechanism of action of (4-Nitrophenyl) 4-(bromomethyl)benzoate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic attack by biological nucleophiles such as thiol groups in proteins, leading to the formation of covalent bonds. This interaction can modify the activity of enzymes or other proteins, thereby exerting its effects.
類似化合物との比較
(4-Nitrophenyl) 4-chloromethylbenzoate: Similar structure with a chlorine atom instead of a bromine atom.
(4-Nitrophenyl) 4-methylbenzoate: Lacks the halogen atom, resulting in different reactivity.
(4-Nitrophenyl) 4-hydroxymethylbenzoate: Contains a hydroxyl group instead of a halogen, affecting its chemical properties.
Uniqueness: (4-Nitrophenyl) 4-(bromomethyl)benzoate is unique due to the presence of both a nitro group and a bromomethyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
特性
CAS番号 |
38597-13-6 |
|---|---|
分子式 |
C14H10BrNO4 |
分子量 |
336.14 g/mol |
IUPAC名 |
(4-nitrophenyl) 4-(bromomethyl)benzoate |
InChI |
InChI=1S/C14H10BrNO4/c15-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
InChIキー |
KJFWPLKGJCRWBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CBr)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


